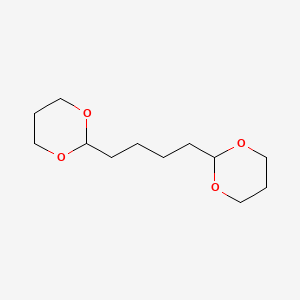
1,4-Di(1,3-dioxan-2-yl)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Di(1,3-dioxan-2-yl)butane is an organic compound characterized by the presence of two 1,3-dioxane rings attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Di(1,3-dioxan-2-yl)butane can be synthesized through the acetalization of 1,4-butanediol with formaldehyde in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus . This method ensures the formation of stable 1,3-dioxane rings.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous distillation setups to ensure efficient water removal and high yield of the desired product. The use of robust acid catalysts and optimized reaction conditions are crucial for industrial-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Di(1,3-dioxan-2-yl)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dioxanone derivatives.
Reduction: Reduction reactions can yield corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dioxane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Dioxanone derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted dioxane derivatives.
Applications De Recherche Scientifique
1,4-Di(1,3-dioxan-2-yl)butane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a solvent in various reactions.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in creating biodegradable polymers for medical applications.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mécanisme D'action
The mechanism of action of 1,4-Di(1,3-dioxan-2-yl)butane involves its interaction with various molecular targets. The compound’s dioxane rings can form stable complexes with metal ions, which can be exploited in catalysis and coordination chemistry. Additionally, its ability to undergo substitution reactions makes it a versatile intermediate in synthetic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxane: A simpler analog with one dioxane ring.
1,4-Dioxane: Another related compound with two dioxane rings but different connectivity.
1,3,5-Tris(1,3-dioxan-2-yl)benzene: A more complex compound with three dioxane rings attached to a benzene ring.
Uniqueness
1,4-Di(1,3-dioxan-2-yl)butane is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its dual dioxane rings provide stability and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
111865-42-0 |
|---|---|
Formule moléculaire |
C12H22O4 |
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
2-[4-(1,3-dioxan-2-yl)butyl]-1,3-dioxane |
InChI |
InChI=1S/C12H22O4/c1(5-11-13-7-3-8-14-11)2-6-12-15-9-4-10-16-12/h11-12H,1-10H2 |
Clé InChI |
QKYZOWIKYMGDFR-UHFFFAOYSA-N |
SMILES canonique |
C1COC(OC1)CCCCC2OCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


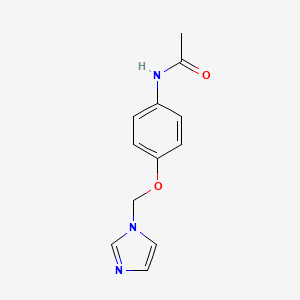

![3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propan-1-ol](/img/structure/B12946519.png)
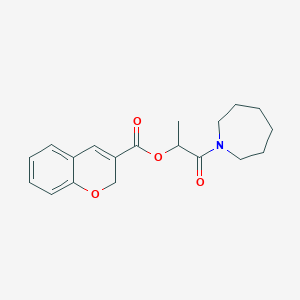
![5-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12946540.png)
![1'-methyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one](/img/structure/B12946543.png)
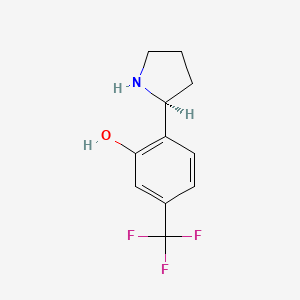
![7-Fluorobenzo[d]thiazol-6-amine](/img/structure/B12946549.png)
![(3-Propyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B12946557.png)
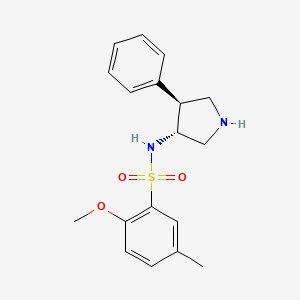
![7-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12946563.png)
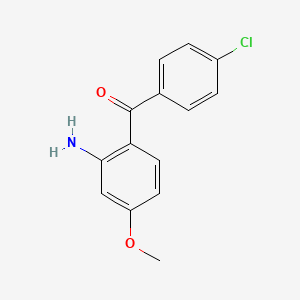
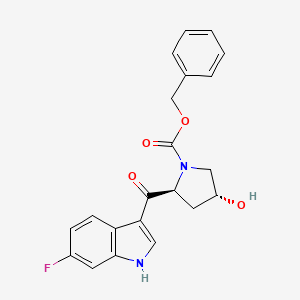
![(3-endo)-3-(2-(Aminomethyl)phenyl)-8-(bis(2-chlorophenyl)methyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12946587.png)
